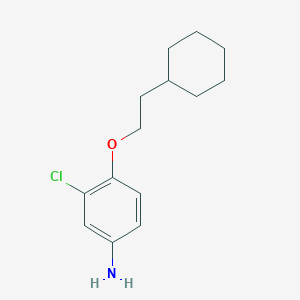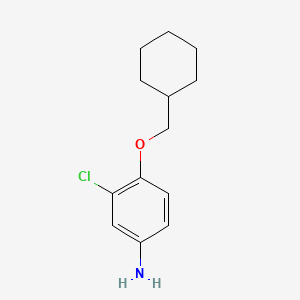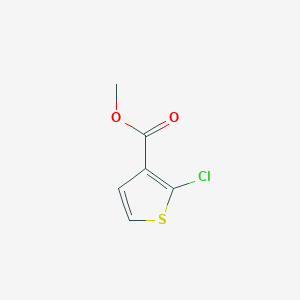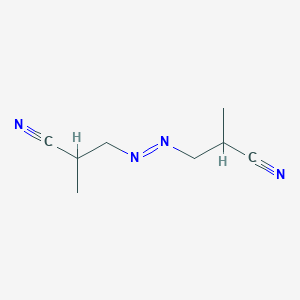
Ethyl 4-(allylamino)-2-phenyl-5-pyrimidinecarboxylate
概要
説明
Ethyl 4-(allylamino)-2-phenyl-5-pyrimidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as EAPC and is widely used in the synthesis of various pharmaceuticals. The purpose of
作用機序
The mechanism of action of EAPC is not fully understood. However, it is believed that EAPC may act as a DNA intercalator, meaning that it can insert itself between the base pairs of DNA. This can cause changes in the structure of DNA, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
EAPC has been shown to have several biochemical and physiological effects. Studies have shown that EAPC can inhibit the growth of cancer cells in vitro. EAPC has also been shown to have antiviral activity against several viruses, including HIV and influenza. Additionally, EAPC has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of EAPC is its versatility in the synthesis of various pharmaceuticals. EAPC can be used as a key intermediate in the synthesis of several anticancer and antiviral agents. However, one of the main limitations of EAPC is its potential toxicity. EAPC has been shown to be toxic to certain cells, and further research is needed to determine its safety for use in humans.
将来の方向性
There are several future directions for the study of EAPC. One area of research involves the development of new drugs for the treatment of various diseases. EAPC can be used as a key intermediate in the synthesis of several pharmaceuticals, and further research is needed to determine its potential therapeutic effects. Another area of research involves the development of new fluorescent probes for detecting DNA damage. EAPC has been studied for its potential use as a fluorescent probe, and further research is needed to optimize its properties for this application. Finally, further research is needed to determine the safety of EAPC for use in humans, as well as its potential side effects.
Conclusion:
In conclusion, EAPC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EAPC is a key intermediate in the synthesis of several pharmaceuticals, including anticancer and antiviral agents. EAPC has also been studied for its potential use as a fluorescent probe for detecting DNA damage. While further research is needed to determine the safety of EAPC for use in humans, its potential therapeutic effects make it a promising area of research for the development of new drugs.
科学的研究の応用
EAPC has been extensively studied for its potential applications in medical research. One of the primary areas of research involves the development of new drugs for the treatment of various diseases. EAPC is a key intermediate in the synthesis of several pharmaceuticals, including anticancer and antiviral agents. EAPC has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
特性
IUPAC Name |
ethyl 2-phenyl-4-(prop-2-enylamino)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-3-10-17-15-13(16(20)21-4-2)11-18-14(19-15)12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJZBCZCRSDRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NCC=C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301180608 | |
| Record name | Ethyl 2-phenyl-4-(2-propen-1-ylamino)-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76360-64-0 | |
| Record name | Ethyl 2-phenyl-4-(2-propen-1-ylamino)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76360-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-phenyl-4-(2-propen-1-ylamino)-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(4-phenylpiperazino)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B3153671.png)



![2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3153710.png)
